5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide for Researchers
5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies of a Key Pharmaceutical Intermediate
For Immediate Release
This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data on its chemical properties, structure, and experimental protocols, including its role as a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.
Core Chemical Properties and Structure
5-Methoxyanthranilic acid HCl, also known as 2-amino-5-methoxybenzoic acid hydrochloride, is a substituted aromatic amino acid derivative. Its chemical structure consists of a benzene ring functionalized with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 2, and 5, respectively. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile.
The fundamental chemical and physical properties of 5-Methoxyanthranilic acid and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | 5-Methoxyanthranilic Acid | 5-Methoxyanthranilic Acid HCl |
| Alternate Names | 2-Amino-5-methoxybenzoic acid | 2-Amino-5-methoxy-benzoic acid hydrochloride[1] |
| CAS Number | 6705-03-9 | 1882-70-8[1] |
| Molecular Formula | C₈H₉NO₃[1] | C₈H₉NO₃·HCl[1] |
| Molecular Weight | 167.16 g/mol [2] | 203.62 g/mol [1] |
| Melting Point | 148-152 °C[2] | 209-210 °C (with decomposition)[3] |
| Boiling Point | > 100 °C (of a solution)[4] | Not readily available |
| Density | Not readily available | 1.2 g/cm³ at 25 °C (of a solution)[4] |
| Solubility | Slightly soluble in methanol.[3] Log₁₀ of water solubility (mol/L) has been referenced but the specific value is not readily available in the public domain.[5] | Quantitative solubility data in water and common organic solvents is not readily available in the public domain. |
| pKa | Referenced in the IUPAC Digitized pKa Dataset, but the specific value is not readily available in the public domain.[6] | Not readily available in the public domain. |
| Purity | Typically available at ≥97% purity.[2] | Typically available at 97% purity.[1] |
Structural Confirmation
The structural arrangement of the functional groups on the benzene ring is confirmed by its IUPAC name, 2-amino-5-methoxybenzoic acid, and its SMILES (Simplified Molecular Input Line Entry System) notation: COc1ccc(N)c(C(=O)O)c1.[2][6]
Figure 1: Chemical structure of 5-Methoxyanthranilic Acid Hydrochloride.
Experimental Protocols
A detailed experimental protocol for the synthesis of the free base, 2-amino-5-methoxybenzoic acid, is well-documented. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.
Synthesis of 2-Amino-5-methoxybenzoic Acid
This synthesis is typically achieved through catalytic hydrogenation.
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Reactants: 5-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), and Hydrogen gas (H₂).
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Solvent: Tetrahydrofuran (THF).
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Procedure: 5-Methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for approximately 18 hours.
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Work-up: Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid.
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Yield: This method has been reported to produce a high yield of the desired product, around 98%.
Figure 2: Workflow for the synthesis of 2-Amino-5-methoxybenzoic acid.
Preparation of 5-Methoxyanthranilic Acid HCl
Spectroscopic Data
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¹H NMR: The proton NMR spectrum of the free base, 2-amino-5-methoxybenzoic acid, in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.
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¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid moieties.
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Mass Spectrometry (MS): Mass spectral data for the free base is available, providing information on its molecular weight and fragmentation pattern.
Biological Significance and Applications in Drug Development
5-Methoxyanthranilic acid and its derivatives are of significant interest in medicinal chemistry and drug development.
Role as a Pharmaceutical Intermediate
A primary application of 5-Methoxyanthranilic acid is as a key intermediate in the synthesis of Alogliptin. Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a therapeutic target for the management of type 2 diabetes mellitus. The synthesis of Alogliptin involves the use of 2-amino-5-methoxybenzoic acid as a starting material for the construction of the core structure of the drug.
Broader Biological Activities of Anthranilic Acid Derivatives
The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for compounds with a wide array of biological activities. Derivatives of anthranilic acid have been reported to exhibit:
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Anti-inflammatory and Analgesic Properties
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Antimicrobial and Antiviral Activity
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Anticancer Properties
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5-Lipoxygenase Inhibition
The diverse biological activities of this class of compounds underscore the importance of intermediates like 5-Methoxyanthranilic acid HCl in the discovery and development of new therapeutic agents.
Figure 3: Relationship of 5-Methoxyanthranilic Acid to drug synthesis and therapeutic areas.
Safety and Handling
5-Methoxyanthranilic acid HCl is classified as a corrosive substance.[4] It may be corrosive to metals and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] It should be stored in a well-ventilated place in a tightly closed, corrosion-resistant container.[4]
Conclusion
References
- 1. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
